molecular formula C10H16O4 B2364836 (1S,2R)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid CAS No. 2059917-95-0

(1S,2R)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid

Cat. No.: B2364836
CAS No.: 2059917-95-0
M. Wt: 200.234
InChI Key: FOTBJYSXNXESMQ-LDWIPMOCSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This often involves multiple steps, each with its own reactants, reagents, and conditions .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. These techniques can provide information about the compound’s 3D structure, including bond lengths, bond angles, and conformation .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions where the compound is a reactant, a product, or a catalyst .


Physical and Chemical Properties Analysis

Physical and chemical properties include things like melting point, boiling point, solubility, density, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and stability .

Scientific Research Applications

Conformational Restriction in Bioactive Compounds

The cyclopropane ring in compounds like (1S,2R)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid is used effectively to restrict the conformation of biologically active compounds. This helps in improving their activity and investigating bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).

Synthesis of Novel Derivatives

Cyclopropane rings like those in the subject compound are used in synthesizing novel purine and pyrimidine derivatives, which show interesting conformational characteristics relevant to biological activities (Cetina, Džolić, Mrvoš-sermek, Hergold-Brundić, Nagl, & Mintas, 2004).

Mass Spectrometric Characterization

These cyclopropane derivatives are studied under atmospheric pressure ionization conditions using multi-stage mass spectrometry, aiding in the characterization of their stereoisomeric forms (Cristoni, Cativiela, Jiménez, & Traldi, 2000).

Inhibitory Effects in Biochemistry

Compounds with cyclopropane structures have been shown to inhibit enzymes like carbonic anhydrase and acetylcholinesterase, which are relevant in the treatment of diseases like Alzheimer's (Boztaş, Taslimi, Yavari, Gulcin, Şahin, & Menzek, 2019).

Photochemical Intramolecular Cyclopropanation

The compound's derivatives are also obtained through photochemical intramolecular cyclopropanation reactions, leading to various structurally interesting molecules (Maas, Daucher, Maier, & Gettwert, 2004).

Crystal and Molecular Structure Analysis

The crystal structure of related cyclopropane derivatives provides insights into their molecular conformation, essential for understanding their reactivity and interaction with other molecules (Cetina, Hergold-Brundić, Raos, & Žuža-Mak, 2003).

Mechanism of Action

If the compound is biologically active, its mechanism of action can be studied. This involves understanding how the compound interacts with biological systems, such as binding to specific proteins or interfering with certain biochemical pathways .

Safety and Hazards

Safety and hazards information typically comes from material safety data sheets (MSDS). This can include information on toxicity, flammability, environmental hazards, and safe handling and storage procedures .

Future Directions

Future directions could involve potential applications of the compound, such as its use in medicine, materials science, or as a catalyst. It could also involve research into improving its synthesis or discovering new reactions .

Properties

IUPAC Name

(1S,2R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-6-5-10(6,7(11)12)8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,11,12)/t6-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTBJYSXNXESMQ-LDWIPMOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1(C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@]1(C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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